3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide
Overview
Description
3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide is a complex organic compound with the molecular formula C24H24N2O5 This compound is known for its unique chemical structure, which includes a methoxybenzoyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure selective monoacylation, as the two amine groups in the starting material are in different chemical environments . The reaction is performed in a continuous flow microreactor system, which allows for precise control of reaction parameters and efficient production of the desired compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar continuous flow processes. The use of microreactor systems in industrial production offers advantages such as improved reaction efficiency, reduced waste, and enhanced safety. The reaction conditions, including temperature, pressure, and reagent concentrations, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various drug candidates.
Biological Research: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Industrial Applications: It is used in the production of specialty chemicals and materials, where its specific chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-(3-(2-methoxybenzoyl)amino)-2-methylphenyl)benzamide
- 3-Methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
- 4-Methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide
Uniqueness
3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-N-(2-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-6-3-4-9-20(15)24-22(26)17-7-5-8-18(14-17)23-21(25)16-10-12-19(27-2)13-11-16/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDFQGXAHWNHCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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